molecular formula C21H28N6O4 B2639899 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-13-9

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2639899
CAS No.: 335403-13-9
M. Wt: 428.493
InChI Key: MJYAZWAHYKQKGD-UHFFFAOYSA-N
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Description

This compound belongs to the purine-dione family, characterized by a xanthine-like core (purine-2,6-dione) with modifications at positions 3, 7, and 8. Key structural features include:

  • A 3-methyl group at the purine core, which stabilizes the molecule against enzymatic degradation.
  • A piperazin-1-yl group at position 8, which introduces basicity and hydrogen-bonding capacity, likely influencing receptor binding or pharmacokinetics.

The piperazine moiety may contribute to solubility in physiological environments .

Properties

IUPAC Name

7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-3-14-4-6-16(7-5-14)31-13-15(28)12-27-17-18(25(2)21(30)24-19(17)29)23-20(27)26-10-8-22-9-11-26/h4-7,15,22,28H,3,8-13H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYAZWAHYKQKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxypropyl, ethylphenoxy, and piperazinyl groups through various substitution and coupling reactions. Common reagents used in these steps include alkyl halides, phenols, and piperazine, under conditions such as reflux in organic solvents and the use of catalysts like palladium or copper.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the purine ring or other functional groups.

    Substitution: The ethylphenoxy and piperazinyl groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or acids, while substitution reactions can produce a wide range of derivatives with different pharmacological properties.

Scientific Research Applications

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing novel purine derivatives.

    Biology: Studied for its interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-[2-Hydroxy-3-(4-Nitrophenoxy)Propyl]-3-Methyl-8-(4-Methylpiperazin-1-yl)-3,7-Dihydro-1H-Purine-2,6-Dione ()

  • Structural Differences: 4-Nitrophenoxy replaces 4-ethylphenoxy. 4-Methylpiperazine replaces unsubstituted piperazine.
  • This may decrease metabolic stability compared to the ethyl-substituted analog.

7-(3-(3,4-Dimethylphenoxy)-2-Hydroxypropyl)-8-(4-Ethylpiperazin-1-yl)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione ()

  • Structural Differences: 3,4-Dimethylphenoxy replaces 4-ethylphenoxy. 4-Ethylpiperazine replaces unsubstituted piperazine.
  • The 4-ethylpiperazine introduces greater steric bulk than the parent compound’s piperazine, possibly reducing binding affinity to targets requiring precise steric complementarity.

7-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-8-{(2E)-2-[1-(2-Hydroxyphenyl)Ethylidene]Hydrazino}-3-Methyl-3,7-Dihydro-1H-Purine-2,6-Dione ()

  • Structural Differences: 4-Methoxyphenoxy replaces 4-ethylphenoxy. Hydrazino-Schiff base replaces piperazine.
  • The hydrazino-Schiff base introduces hydrogen-bonding and chelation capacity, which may improve metal-binding properties but increase susceptibility to hydrolysis.

8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)Propyl)-1,3-Diazaspiro[4.5]Decane-2,4-Dione ()

  • Structural Differences :
    • Diazaspirodecane-dione core replaces purine-dione.
    • 4-Phenylpiperazine replaces unsubstituted piperazine.
  • The 4-phenylpiperazine enhances aromatic stacking interactions, which may improve affinity for serotonin or dopamine receptors compared to purine-based analogs.

Data Table: Key Structural and Inferred Pharmacological Properties

Compound Phenoxy Substituent Piperazine Modification Core Structure Key Inferred Properties
Target Compound 4-Ethylphenoxy Unsubstituted Purine-2,6-dione Balanced lipophilicity, moderate solubility
Compound 4-Nitrophenoxy 4-Methyl Purine-2,6-dione High polarity, potential metabolic instability
Compound 3,4-Dimethylphenoxy 4-Ethyl Purine-2,6-dione Enhanced BBB penetration, low solubility
Compound 4-Methoxyphenoxy Hydrazino-Schiff base Purine-2,6-dione Antioxidant potential, hydrolytic instability
Compound (Non-purine) N/A 4-Phenyl Diazaspirodecane High rigidity, serotonin/dopamine receptor affinity

Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating phenoxy substituents (e.g., 4-ethyl, 4-methoxy) show improved metabolic stability compared to nitro-substituted analogs .
  • Piperazine Modifications : Substituted piperazines (e.g., 4-methyl, 4-ethyl) reduce off-target effects but may compromise solubility in polar solvents .
  • Core Flexibility : The purine-dione core allows greater conformational adaptability than spirocyclic systems, enabling broader target engagement .

Biological Activity

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential pharmacological applications. Its structure suggests interactions with various biological pathways, particularly through modulation of adenosine receptors. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C22H29N5O4
  • Molecular Weight : 427.505 g/mol
  • IUPAC Name : 7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione

The compound is believed to function primarily as an adenosine receptor antagonist , which may influence various physiological processes such as neurotransmission, inflammation, and cardiovascular function. Research indicates that derivatives of purine compounds can exhibit significant affinities for adenosine receptors (ARs), including A1, A2A, A2B, and A3 subtypes.

Table 1: Adenosine Receptor Affinities of Related Compounds

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
Compound 1370 ± 37464 ± 66663 ± 130>1000
Compound 2113 ± 4551 ± 140193 ± 39509 ± 98
Compound 3146 ± 32320 ± 27452 ± 7>1000

In Vitro Studies

In vitro studies have demonstrated that compounds similar to This compound exhibit significant inhibition of adenosine receptor activity. For instance, a study involving tricyclic xanthine derivatives showed that modifications in the structure could enhance receptor affinity and selectivity for specific AR subtypes .

In Vivo Studies

In vivo studies have explored the effects of related purine derivatives in animal models. For example, compounds with high affinity for the A2A receptor have been linked to reduced inflammation in models of arthritis and improved cognitive function in models of neurodegeneration . The modulation of adenosine signaling pathways has shown promise in treating conditions such as ischemia and neurodegenerative diseases.

Clinical Implications

The potential therapeutic applications of This compound extend to:

  • Neurological Disorders : By modulating adenosine receptors, the compound may provide neuroprotective effects.
  • Cardiovascular Diseases : The ability to influence heart rate and blood flow through AR modulation presents opportunities for treating heart-related conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, purine-dione derivatives often utilize piperazine derivatives as nucleophiles in SN2 reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Yield optimization requires precise control of stoichiometry, temperature, and protecting groups for hydroxyl and amine functionalities to prevent side reactions . Reaction progress can be monitored via HPLC or LC-MS to identify intermediates and byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs a combination of:

  • NMR spectroscopy (1H/13C) to confirm substituent positions (e.g., piperazinyl protons at δ 2.5–3.5 ppm, ethylphenoxy aromatic protons at δ 6.8–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography (if crystallizable) to resolve stereochemistry at the 2-hydroxypropyl moiety .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the piperazine ring and hydrolysis of the purine-dione core. Lyophilization is advised for long-term storage. Stability should be assessed via accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity at the purine-dione core .
  • Molecular Docking : Use software like AutoDock Vina to model binding to adenosine receptors (A2A/A2B), leveraging the piperazine moiety’s flexibility for conformational sampling. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number.
  • Orthogonal validation : Cross-verify using SPR, radioligand binding, and functional cAMP assays.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize data from disparate studies .

Q. How can Design of Experiments (DoE) optimize the compound’s solubility without altering bioactivity?

  • Methodological Answer :

  • Factor screening : Vary co-solvents (DMSO, PEG-400), pH, and surfactants (Polysorbate 80) in a fractional factorial design.
  • Response surface methodology (RSM) : Model solubility (measured via nephelometry) and bioactivity (cell viability assays) to identify optimal formulations. Prioritize excipients with GRAS status for translational relevance .

Q. What are the challenges in synthesizing deuterated or fluorinated analogs for tracer studies?

  • Methodological Answer :

  • Isotope incorporation : Use Pd-catalyzed H/D exchange at aromatic positions or nucleophilic fluorination with [18F]KF-K222 complex.
  • Purification : Separate analogs via reverse-phase HPLC with deuterated solvents. Validate isotopic purity via mass spectrometry .

Methodological Resources

  • Synthetic Protocols : Refer to piperazine-functionalized purine-dione analogs in .
  • Analytical Workflows : LC-MS stability protocols from ; crystallography guidelines from .
  • Computational Tools : Reaction path search methods from ICReDD’s quantum chemical frameworks .

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